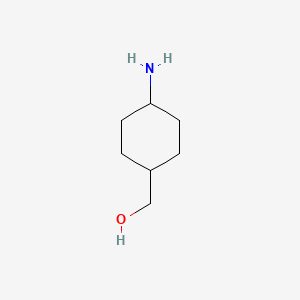

(4-Aminocyclohexyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-aminocyclohexyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c8-7-3-1-6(5-9)2-4-7/h6-7,9H,1-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHUJZOFJZVGTSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347686 | |

| Record name | trans-4-Aminocyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1467-84-1, 89854-94-4, 30134-98-6 | |

| Record name | trans-4-Aminocyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Aminocyclohex-1-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [(1r,4r)-4-aminocyclohexyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [(1s,4s)-4-aminocyclohexyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Structural and Conformational Analysis of (4-Aminocyclohexyl)methanol

Abstract

(4-Aminocyclohexyl)methanol is a bifunctional molecule featuring a cyclohexane ring substituted with an amino group and a hydroxymethyl group. Its utility as a building block in the synthesis of pharmacologically active compounds is critically dependent on the three-dimensional arrangement of these functional groups. This guide provides a comprehensive technical overview of the structural and conformational analysis of the cis and trans isomers of this compound. We will delve into the principles of cyclohexane stereochemistry, explore advanced analytical techniques for conformational elucidation, and present detailed experimental and computational protocols. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of this versatile chemical scaffold.

Introduction: The Significance of Conformational Analysis in Drug Design

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For cyclic molecules like this compound, which are prevalent scaffolds in medicinal chemistry, understanding the preferred spatial arrangement of substituents is paramount. Conformational analysis, the study of the energetics and populations of different spatial arrangements (conformers) of a molecule, provides critical insights that guide the rational design of new therapeutic agents.[1] The cyclohexane ring is not a static, planar entity but a dynamic system that predominantly exists in a low-energy "chair" conformation to minimize angle and torsional strain. The orientation of substituents on this ring—either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring)—profoundly influences a molecule's interactions with biological targets.

This compound presents an interesting case for conformational analysis due to the presence of two functional groups, an amino group (-NH₂) and a hydroxymethyl group (-CH₂OH), at the 1 and 4 positions. The relative stereochemistry of these groups gives rise to cis and trans diastereomers, each with a unique conformational landscape that dictates its physicochemical properties and, ultimately, its utility in drug synthesis.

Stereoisomers of this compound: Cis vs. Trans

The 1,4-disubstituted nature of this compound leads to the existence of two diastereomers: cis and trans.

-

cis-(4-Aminocyclohexyl)methanol: In this isomer, both the amino and hydroxymethyl groups are on the same side of the cyclohexane ring.[2][3]

-

trans-(4-Aminocyclohexyl)methanol: In this isomer, the amino and hydroxymethyl groups are on opposite sides of the ring.[2][3]

Each of these isomers can exist in two rapidly interconverting chair conformations through a process known as ring flipping. The relative stability of these conformers is governed by the steric interactions of the substituents with the rest of the ring.[4][5][6][7]

Conformational Preference and Steric Hindrance

A fundamental principle of cyclohexane conformational analysis is that substituents prefer to occupy the more spacious equatorial position to avoid destabilizing 1,3-diaxial interactions.[4][6] These are steric clashes between an axial substituent and the axial hydrogens on carbons 3 and 5 relative to the substituent. The energetic penalty associated with a substituent being in the axial position is quantified by its "A-value," which represents the difference in Gibbs free energy between the axial and equatorial conformers.[8][9] Larger A-values indicate a stronger preference for the equatorial position.[8][9]

Conformational Analysis of trans-(4-Aminocyclohexyl)methanol

For the trans isomer, a ring flip interconverts a diequatorial conformer with a diaxial conformer.

-

Diequatorial Conformer: Both the -NH₂ and -CH₂OH groups occupy equatorial positions. This arrangement minimizes steric strain as there are no significant 1,3-diaxial interactions involving the substituents.[10]

-

Diaxial Conformer: Both substituents are in axial positions, leading to significant steric hindrance from 1,3-diaxial interactions.

Given the steric bulk of both the amino and hydroxymethyl groups, the diequatorial conformation is overwhelmingly more stable and, therefore, the predominant form at equilibrium.[10]

References

- 1. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 2. fiveable.me [fiveable.me]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 2.15 Conformations of Disubstituted Cyclohexanes – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. A value - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Stereoisomers of (4-Aminocyclohexyl)methanol: Properties, Characterization, and Applications

Abstract

Stereoisomerism profoundly influences the physicochemical properties and biological activity of molecules, a principle of critical importance in drug development and materials science.[1][2][3] This guide provides a comprehensive technical overview of the cis and trans isomers of (4-aminocyclohexyl)methanol. We will explore the fundamental principles of conformational analysis that dictate the distinct properties of these diastereomers, detail methods for their synthesis and separation, and provide a comparative analysis of their physical and spectroscopic characteristics. This document serves as a resource for researchers, chemists, and formulation scientists, offering both foundational knowledge and practical protocols for the effective utilization of these versatile chemical building blocks.

Introduction: The Significance of Stereochemistry in 1,4-Disubstituted Cyclohexanes

This compound is a disubstituted cyclohexane derivative featuring both an amine and a hydroxymethyl group. The spatial arrangement of these two functional groups relative to the cyclohexane ring gives rise to two distinct, non-interconvertible diastereomers: cis and trans.

-

trans-isomer: The substituents are on opposite faces of the ring.

-

cis-isomer: The substituents are on the same face of the ring.

These seemingly subtle structural differences lead to significant variations in thermodynamic stability, crystal packing, solubility, reactivity, and spectroscopic signatures. In fields like pharmaceutical development, where molecular recognition is key, one isomer may exhibit desired therapeutic activity while the other could be inactive or even detrimental.[2][3] Therefore, a thorough understanding and ability to control the stereochemistry of such scaffolds is paramount.

Conformational Analysis: The Origin of Property Differences

The divergent properties of the cis and trans isomers are rooted in the conformational preferences of the cyclohexane ring, which predominantly adopts a low-energy "chair" conformation.[4]

The Thermodynamically Favored trans Isomer

In a 1,4-disubstituted cyclohexane, the trans isomer can adopt a chair conformation where both bulky substituents (amino and hydroxymethyl groups) occupy equatorial positions.[4][5] This di-equatorial arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that cause strain.[4][6][7] Consequently, the di-equatorial conformer is the most stable and overwhelmingly predominant form of the trans isomer, granting it greater overall thermodynamic stability compared to the cis isomer.[4][6]

The Kinetically Trapped cis Isomer

The cis isomer is constrained to have one substituent in an axial position and the other in an equatorial position.[5][8] Through a process called ring flipping, the two possible chair conformations can interconvert, swapping the axial and equatorial positions. However, regardless of the conformation, the cis isomer will always possess the inherent steric strain of one axial substituent.[7][8] This makes the cis isomer less thermodynamically stable than the trans isomer.[6]

Comparative Physicochemical Properties

The differences in conformational stability and molecular geometry directly translate to measurable differences in physical properties. The more stable and symmetrical trans isomer generally exhibits a higher melting point due to more efficient packing in its crystal lattice.

| Property | cis-(4-Aminocyclohexyl)methanol | trans-(4-Aminocyclohexyl)methanol |

| CAS Number | 30134-98-6[9][10][11] | 1467-84-1[12][13] |

| Appearance | Oil or solid | White to off-white solid |

| Molecular Weight | 129.20 g/mol [10][12] | 129.20 g/mol [12][13] |

| Melting Point | Not well defined (often an oil) | 146-148 °C |

| Storage Temp. | 2-8 °C or Room Temperature[10][11] | 2-8 °C or Room Temperature[14] |

| Thermodynamic Stability | Less stable[4][6] | More stable[4][6] |

Spectroscopic Characterization: Distinguishing the Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously distinguishing between the cis and trans isomers. The key lies in the different magnetic environments of the protons attached to the cyclohexane ring, particularly the protons on the carbons bearing the substituents (C1 and C4).

¹H NMR Spectroscopy

While a full spectral analysis is complex, the chemical shift and signal multiplicity of the protons at C1 (-CH -CH₂OH) and C4 (-CH -NH₂) are diagnostic.

-

Axial vs. Equatorial Protons: In general, axial protons are more shielded and appear at a higher field (lower ppm) compared to their equatorial counterparts.

-

trans Isomer (di-equatorial substituents): In the stable conformer, the C1-H and C4-H protons are both in the axial position. They will typically appear as broad multiplets at a relatively upfield chemical shift.

-

cis Isomer (axial/equatorial substituents): This isomer exists as a dynamic equilibrium. One of the C1-H or C4-H protons will be axial while the other is equatorial. This results in different, often overlapping, chemical shifts for these protons, which are typically found more downfield compared to the axial protons of the trans isomer.

A similar, well-studied analogue, 4-aminocyclohexanol, shows that the equatorial H-1 (CH-OH) and H-4 (CH-NH₂) protons of the cis isomer are deshielded (resonate at a lower field) compared to the axial H-1 and H-4 protons in the trans isomer.[15] This principle is directly applicable to this compound.

¹³C NMR Spectroscopy

The carbon chemical shifts also differ between isomers, although the differences may be less pronounced than in ¹H NMR. The spatial orientation of the substituents influences the electronic environment of the ring carbons, leading to unique spectral fingerprints for the cis and trans forms.

Synthesis and Separation

This compound is typically synthesized via the reduction of a corresponding precursor, such as ethyl 4-aminocyclohexanecarboxylate or 4-aminobenzonitrile, followed by reduction of the ester or nitrile. These syntheses often yield a mixture of cis and trans isomers.

Separating the diastereomers is crucial for most applications and is typically achieved by one of the following methods:

-

Fractional Crystallization: This classic technique exploits differences in the solubility and crystal packing of the isomers or their derivatives. The more symmetrical trans isomer often crystallizes more readily from a suitable solvent system, allowing for its isolation.

-

Column Chromatography: This is the most common and versatile method. By using a stationary phase (e.g., silica gel) and a carefully selected mobile phase (solvent system), the isomers can be separated based on their differential polarity and interaction with the stationary phase. The less polar isomer typically elutes first.

-

Derivatization: The isomers can be reacted with a chiral or achiral agent to form new derivatives (e.g., amides, carbamates) that have more pronounced differences in their physical properties, facilitating easier separation by chromatography or crystallization. The protecting group can then be removed to yield the pure isomer.

Experimental Protocol: Separation by Column Chromatography

This protocol provides a general framework for the separation of a cis/trans mixture. Optimization of the solvent system is critical and may require preliminary analysis by Thin Layer Chromatography (TLC).

Objective: To separate a mixture of cis- and trans-(4-aminocyclohexyl)methanol using silica gel column chromatography.

Materials:

-

Silica gel (60 Å, 230-400 mesh)

-

Mixture of cis/trans isomers

-

Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

-

Glass chromatography column

-

Collection tubes, TLC plates, TLC tank

-

Staining solution (e.g., ninhydrin or potassium permanganate)

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% DCM).

-

Column Packing: Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed without air bubbles.

-

Sample Loading: Dissolve the crude isomer mixture in a minimal amount of the mobile phase. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

-

Elution: Begin elution with a low-polarity solvent system (e.g., DCM with 0.5% TEA to prevent peak tailing of the amine). Gradually increase the polarity by adding methanol in a stepwise gradient (e.g., 1% MeOH, 2% MeOH, 5% MeOH, etc.).

-

Fraction Collection: Collect small fractions of the eluate in separate tubes.

-

Monitoring by TLC: Spot each fraction onto a TLC plate and develop it in a solvent system that provides good separation (e.g., 90:10:1 DCM:MeOH:TEA). Visualize the spots using a suitable stain (ninhydrin is excellent for amines).

-

Pooling and Evaporation: Combine the fractions containing the pure desired isomer (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to yield the isolated isomer.

-

Characterization: Confirm the identity and purity of the isolated isomers using NMR spectroscopy and melting point analysis.

Applications in Drug Development and Materials Science

The rigid, well-defined orientation of the functional groups in cis- and trans-(4-aminocyclohexyl)methanol makes them valuable scaffolds in medicinal chemistry and polymer science.

-

Drug Discovery: The cyclohexane ring serves as a non-aromatic, rigid spacer that can present pharmacophoric features (the amine and alcohol) in precise three-dimensional orientations. This is crucial for optimizing binding affinity to biological targets like enzymes and receptors.[3] The choice between a cis or trans isomer allows chemists to fine-tune the distance and vector of these interactions.

-

Polymer Chemistry: The difunctional nature of the molecule (amine and alcohol) allows it to act as a monomer in the synthesis of polyamides, polyesters, and polyurethanes. The stereochemistry of the monomer unit influences the polymer's chain conformation, crystallinity, and bulk properties such as thermal stability and mechanical strength.

Conclusion

The cis and trans isomers of this compound are not merely chemical curiosities but distinct molecular entities with unique properties dictated by their underlying conformational preferences. The trans isomer is generally the more thermodynamically stable due to its ability to adopt a low-energy di-equatorial conformation. These differences manifest in distinct physical properties and spectroscopic signatures, with NMR being the definitive tool for their identification. For researchers in drug discovery and materials science, the ability to synthesize, separate, and characterize these isomers is essential for the rational design of new molecules with tailored three-dimensional structures and optimized performance.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the application of stereochemistry in drug design? [synapse.patsnap.com]

- 4. homework.study.com [homework.study.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. stereoelectronics.org [stereoelectronics.org]

- 7. m.youtube.com [m.youtube.com]

- 8. spcmc.ac.in [spcmc.ac.in]

- 9. cis-4-Aminocyclohexanemethanol - CAS:30134-98-6 - Sunway Pharm Ltd [3wpharm.com]

- 10. vibrantpharma.com [vibrantpharma.com]

- 11. 30134-98-6|(cis-4-Aminocyclohexyl)methanol|BLD Pharm [bldpharm.com]

- 12. scbt.com [scbt.com]

- 13. 1467-84-1 CAS Manufactory [m.chemicalbook.com]

- 14. [trans-4-aminocyclohexyl]methanol 97% | CAS: 1467-84-1 | AChemBlock [achemblock.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Purification of (4-Aminocyclohexyl)methanol for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of (4-aminocyclohexyl)methanol, a valuable bifunctional molecule utilized as a building block in medicinal chemistry and materials science. The strategic approach detailed herein focuses on a robust and scalable two-step synthesis commencing from a readily available starting material, ethyl p-aminobenzoate. This is followed by a critical examination of purification methodologies to isolate the desired stereoisomers, a crucial aspect for its application in drug development.

Introduction: The Significance of this compound

This compound is a saturated cyclic amino alcohol. Its structure, featuring both a primary amine and a primary alcohol on a cyclohexane scaffold, allows for orthogonal chemical modifications, making it an attractive synthon for the construction of complex molecules. The cyclohexane ring provides conformational rigidity, which can be advantageous in drug design for optimizing ligand-receptor interactions. The presence of cis and trans isomers further expands its utility, as the spatial orientation of the functional groups can significantly impact the biological activity and physical properties of its derivatives.

Synthetic Strategy: A Two-Step Approach from Ethyl p-Aminobenzoate

The synthesis of this compound is most effectively achieved through a two-step reduction of ethyl p-aminobenzoate. This strategy sequentially addresses the reduction of the aromatic ring and the ester functionality, allowing for greater control and optimization of each transformation.

Caption: A high-level overview of the two-step synthesis of this compound.

Part 1: Catalytic Hydrogenation of Ethyl p-Aminobenzoate

The initial step involves the saturation of the aromatic ring of ethyl p-aminobenzoate to yield ethyl 4-aminocyclohexanecarboxylate. This transformation is achieved through catalytic hydrogenation.

Causality of Experimental Choices:

-

Catalyst Selection: Ruthenium- and rhodium-based catalysts are particularly effective for the hydrogenation of aromatic rings.[1][2] Ruthenium on a support like alumina (Ru/Al₂O₃) or carbon (Ru/C) is a common choice due to its high activity and selectivity for this transformation under relatively mild conditions.

-

Solvent: Protic solvents such as ethanol or methanol are suitable for this reaction as they can solubilize the starting material and are compatible with the hydrogenation conditions.

-

Reaction Conditions: The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature to facilitate the reduction of the stable aromatic ring.

Experimental Protocol: Catalytic Hydrogenation

-

Reactor Setup: A high-pressure autoclave reactor is charged with ethyl p-aminobenzoate and a suitable solvent (e.g., ethanol) in a 1:10 to 1:20 weight-to-volume ratio.

-

Catalyst Addition: A catalytic amount of 5% Ruthenium on alumina (typically 1-5 mol%) is added to the mixture.

-

Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to 50-100 atm. The reaction mixture is stirred and heated to 100-150 °C.

-

Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake.

-

Work-up: After cooling and venting the reactor, the catalyst is removed by filtration through a pad of celite. The filtrate, containing a mixture of cis- and trans-ethyl 4-aminocyclohexanecarboxylate, is concentrated under reduced pressure.

Part 2: Reduction of Ethyl 4-Aminocyclohexanecarboxylate with Lithium Aluminum Hydride (LiAlH₄)

The second step focuses on the reduction of the ester functionality of the intermediate to the primary alcohol, yielding the target this compound.

Causality of Experimental Choices:

-

Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols.[3][4] It is preferred over milder reagents like sodium borohydride, which are generally not effective for ester reduction.[1]

-

Solvent: Anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are essential for LiAlH₄ reductions, as the reagent reacts violently with protic solvents like water and alcohols.[5]

-

Work-up: A careful quenching procedure is critical to safely decompose the excess LiAlH₄ and the aluminum salts formed during the reaction. The Fieser work-up is a commonly employed and reliable method.

Experimental Protocol: LiAlH₄ Reduction

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ (typically 1.5-2.0 molar equivalents relative to the ester) in anhydrous THF.

-

Substrate Addition: A solution of the crude ethyl 4-aminocyclohexanecarboxylate mixture in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.

-

Quenching (Fieser Work-up): The reaction is carefully cooled to 0 °C and quenched by the sequential and dropwise addition of:

-

'x' mL of water

-

'x' mL of 15% aqueous sodium hydroxide

-

'3x' mL of water (where 'x' is the mass of LiAlH₄ in grams).[6]

-

-

Isolation: The resulting granular precipitate of aluminum salts is removed by filtration. The filter cake is washed thoroughly with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product as a mixture of cis- and trans-(4-aminocyclohexyl)methanol.

Purification: The Critical Step of Isomer Separation

The crude product is a mixture of cis and trans isomers. For most applications, particularly in drug development, the isolation of a single isomer is imperative. The separation of these diastereomers is a challenging yet crucial step.

Caption: A workflow for the separation of cis and trans isomers of this compound.

Selective Crystallization of the trans Isomer

A highly effective method for the separation of the cis and trans isomers involves the selective crystallization of the hydrochloride salt of the trans isomer from acetonitrile.[7]

Causality of Experimental Choices:

-

Salt Formation: The conversion of the free base to its hydrochloride salt alters the solubility properties of the isomers, often facilitating their separation by crystallization.

-

Solvent Selection: Acetonitrile has been shown to be an excellent solvent for the selective crystallization of the trans isomer of similar 4-substituted cyclohexylamine derivatives, likely due to a significant difference in the crystal lattice energies of the cis and trans hydrochloride salts in this solvent.[7]

Experimental Protocol: Selective Crystallization

-

Salt Formation: The crude mixture of this compound is dissolved in a minimal amount of ethanol, and concentrated hydrochloric acid is added until the solution is acidic to litmus paper. The solvent is then removed under reduced pressure to yield the crude hydrochloride salts.

-

Crystallization: The crude hydrochloride salt mixture is suspended in acetonitrile and heated to reflux to achieve partial dissolution.

-

Isolation of trans Isomer: The mixture is slowly cooled to room temperature and then further cooled in an ice bath. The resulting crystalline solid is collected by filtration, washed with cold acetonitrile, and dried under vacuum to yield the pure trans-(4-aminocyclohexyl)methanol hydrochloride. The free base can be obtained by neutralization with a suitable base.

Purification of the cis Isomer by Preparative HPLC

The mother liquor from the crystallization is enriched in the cis isomer. Further purification to obtain the pure cis isomer can be achieved by preparative high-performance liquid chromatography (HPLC).[8][9]

Causality of Experimental Choices:

-

Chromatographic Mode: Reversed-phase HPLC is a suitable technique for the separation of these polar compounds.

-

Stationary Phase: A C18 stationary phase provides good retention and selectivity for the isomers.

-

Mobile Phase: A mixture of water and a polar organic solvent like methanol or acetonitrile, often with a modifier such as trifluoroacetic acid (TFA) to improve peak shape, is typically used.

Characterization: Confirming Isomeric Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers of this compound. The key differentiating features are the chemical shifts and coupling constants of the protons on the carbons bearing the amino and hydroxymethyl groups.[10]

NMR Data Interpretation:

In the thermodynamically more stable chair conformations, the substituents will preferentially occupy equatorial positions to minimize steric hindrance.

-

trans Isomer: In the more stable diequatorial conformation, the protons at C-1 and C-4 are in axial positions. This leads to large axial-axial coupling constants (Jaa) of approximately 10-13 Hz with the adjacent axial protons.[10]

-

cis Isomer: In the cis isomer, one substituent is axial and the other is equatorial. This results in smaller axial-equatorial (Jae) and equatorial-equatorial (Jee) coupling constants, typically in the range of 2-5 Hz.[10]

The chemical shifts of the C-1 and C-4 protons also differ between the two isomers. Generally, equatorial protons resonate at a lower field (higher ppm value) compared to their axial counterparts.[10]

Data Summary Table:

| Proton | cis-Isomer (in D₂O) | trans-Isomer (in D₂O) | Key Distinguishing Feature |

| H-1 (CH-CH₂OH) | Lower Field (more deshielded) | Higher Field (more shielded) | Reflects equatorial vs. axial position. |

| H-4 (CH-NH₂) | Lower Field (more deshielded) | Higher Field (more shielded) | Reflects equatorial vs. axial position. |

| Coupling Constants | Smaller (Jae, Jee ≈ 2-5 Hz) | Larger (Jaa ≈ 10-13 Hz) | Definitive for stereochemical assignment. |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Conclusion

The synthesis and purification of this compound, a key building block for advanced chemical synthesis, has been detailed. The presented two-step synthetic route, commencing with the catalytic hydrogenation of ethyl p-aminobenzoate followed by a robust LiAlH₄ reduction, provides a reliable pathway to the target molecule. The critical aspect of this process is the purification of the resulting diastereomeric mixture. A strategic combination of selective crystallization of the trans isomer's hydrochloride salt from acetonitrile and preparative HPLC for the isolation of the cis isomer offers a comprehensive solution for obtaining stereochemically pure products. The definitive characterization of these isomers is readily achieved through careful analysis of their ¹H NMR spectra, with particular attention to the coupling constants of the key methine protons. This guide provides the necessary technical insights for researchers and drug development professionals to confidently synthesize, purify, and characterize this valuable synthetic intermediate.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemscene.com [chemscene.com]

- 3. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. adichemistry.com [adichemistry.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]

- 8. MicroCombiChem: Purification, Preparative HPLC-MS [microcombichem.com]

- 9. warwick.ac.uk [warwick.ac.uk]

- 10. benchchem.com [benchchem.com]

Spectroscopic Elucidation of (4-Aminocyclohexyl)methanol: A Technical Guide for Researchers

Affiliation: Google AI Laboratories

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for (4-Aminocyclohexyl)methanol, a key bifunctional molecule with applications in materials science and pharmaceutical development. Due to the limited availability of complete, publicly accessible experimental spectra for this compound, this guide leverages a combination of predictive analysis based on established spectroscopic principles and comparative data from the closely related analogue, 4-aminocyclohexanol. We present detailed methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, enabling researchers to confidently characterize this molecule and its derivatives. The guide is designed to provide both a theoretical framework and practical, field-proven insights for scientists in organic synthesis, medicinal chemistry, and analytical sciences.

Introduction: The Structural Significance of this compound

This compound is a saturated cyclic compound containing both a primary amine and a primary alcohol functional group.[1][2] Its structure, particularly the stereochemical relationship between the two functional groups (cis or trans), is critical to its function in polymerization, as a linker in drug conjugates, and as a scaffold in medicinal chemistry. The cyclohexane ring exists predominantly in a chair conformation, meaning the aminomethyl and hydroxymethyl groups can be either axial or equatorial. This stereoisomerism profoundly impacts the molecule's physical and chemical properties.

Accurate structural elucidation and confirmation of stereochemistry are therefore paramount. Spectroscopic techniques, namely NMR, IR, and MS, are the cornerstone of this characterization. This guide explains the causality behind the experimental choices for each technique and provides a self-validating system for interpreting the resulting data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Stereochemistry

NMR spectroscopy is the most powerful tool for determining the precise stereochemistry of this compound isomers. The chemical shifts (δ) and, more importantly, the spin-spin coupling constants (J) of the cyclohexane ring protons provide a definitive fingerprint for the cis and trans configurations.

Theoretical Basis: The Karplus Relationship in Cyclohexane Systems

The magnitude of the vicinal coupling constant (³J) between two protons on adjacent carbons is dependent on the dihedral angle between them, a relationship described by the Karplus equation. In a chair conformation:

-

Axial-Axial (a-a) Coupling: Dihedral angle is ~180°, resulting in a large coupling constant (typically 10-13 Hz).

-

Axial-Equatorial (a-e) and Equatorial-Equatorial (e-e) Coupling: Dihedral angles are ~60°, resulting in small coupling constants (typically 2-5 Hz).

This principle is the foundation for differentiating the trans and cis isomers.

Predicted ¹H NMR Spectra

Trans Isomer (Diequatorial Substituents): In its most stable chair conformation, the trans isomer places both the -NH₂ and -CH₂OH groups in equatorial positions. This forces the protons at C1 and C4 (the carbons bearing the substituents) into axial positions. These axial protons will exhibit large axial-axial couplings to the adjacent axial protons on C2, C6 and C3, C5 respectively.

Cis Isomer (Axial/Equatorial Substituents): The cis isomer will have one substituent in an axial position and one in an equatorial position. The proton on the carbon with the equatorial substituent will be axial, showing large J-couplings. Conversely, the proton on the carbon with the axial substituent will be equatorial, showing smaller J-couplings.

The following table summarizes the predicted chemical shifts for the key protons, based on data from 4-aminocyclohexanol as a reference.

| Proton Assignment | Predicted Chemical Shift (ppm) - trans Isomer | Predicted Chemical Shift (ppm) - cis Isomer | Key Distinguishing Features |

| H1 (CH-CH₂OH) | ~3.4 - 3.6 (multiplet) | ~3.8 - 4.0 (multiplet) | The H1 proton in the trans isomer is axial and thus more shielded (lower ppm) than the equatorial H1 proton in the cis isomer. |

| -CH₂OH | ~3.2 - 3.4 (doublet) | ~3.2 - 3.4 (doublet) | The chemical shift is similar for both isomers, but the coupling to H1 will be different. |

| H4 (CH-NH₂) | ~2.5 - 2.7 (multiplet) | ~3.0 - 3.2 (multiplet) | The H4 proton in the trans isomer is axial and more shielded compared to the equatorial H4 proton in the cis isomer. |

| Cyclohexyl (CH₂) | ~1.0 - 2.0 (complex multiplets) | ~1.2 - 2.2 (complex multiplets) | Significant overlap of signals from the cyclohexane ring protons. |

Predicted ¹³C NMR Spectra

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. The stereochemistry also influences the carbon chemical shifts.

| Carbon Assignment | Predicted Chemical Shift (ppm) - trans Isomer | Predicted Chemical Shift (ppm) - cis Isomer |

| C1 (CH-CH₂OH) | ~40-45 | ~38-43 |

| -CH₂OH | ~65-70 | ~65-70 |

| C4 (CH-NH₂) | ~50-55 | ~48-53 |

| C2, C6 | ~30-35 | ~28-33 |

| C3, C5 | ~30-35 | ~28-33 |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Choose a suitable deuterated solvent where the sample is soluble. Methanol-d₄ (CD₃OD) or Deuterium Oxide (D₂O) are common choices.

-

Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (300 MHz Spectrometer or higher):

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single pulse (zgpg30).

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or higher, depending on sample concentration.

-

-

NMR Data Interpretation Workflow

Caption: Workflow for NMR-based structural and stereochemical elucidation.

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of the key functional groups in this compound: the alcohol (-OH) and the primary amine (-NH₂).

Predicted IR Absorption Bands

The IR spectrum is dominated by absorptions corresponding to the stretching and bending vibrations of these groups.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3200 - 3500 | O-H stretch (hydrogen-bonded) | Alcohol | Strong, Broad |

| 3200 - 3400 | N-H stretch (symmetric & asymmetric) | Primary Amine | Medium (two bands) |

| 2850 - 2960 | C-H stretch | Alkane (cyclohexyl) | Strong |

| 1590 - 1650 | N-H bend (scissoring) | Primary Amine | Medium |

| 1000 - 1260 | C-O stretch | Primary Alcohol | Strong |

| 750 - 900 | N-H wag | Primary Amine | Broad |

Experimental Protocol for FTIR Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of the liquid sample or a few milligrams of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying gentle pressure with the anvil.

-

-

Instrument Parameters (FTIR Spectrometer):

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Mode: Transmittance or Absorbance.

-

A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

-

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern under electron ionization (EI). The molecular formula of this compound is C₇H₁₅NO, with a molecular weight of approximately 129.20 g/mol .[3]

Predicted Mass Spectrum and Fragmentation Pathways

The molecular ion peak (M⁺˙) is expected at m/z = 129. Due to the presence of a nitrogen atom, this molecular ion will have an odd mass, consistent with the Nitrogen Rule. Key fragmentation pathways for alcohols and amines include alpha-cleavage and loss of small neutral molecules.[4]

Key Predicted Fragment Ions:

| m/z Value | Proposed Fragment | Origin |

| 129 | [C₇H₁₅NO]⁺˙ | Molecular Ion (M⁺˙) |

| 112 | [C₇H₁₂N]⁺ | Loss of H₂O (M - 18) |

| 98 | [C₆H₁₂N]⁺ | Alpha-cleavage: Loss of CH₂OH (M - 31) |

| 82 | [C₆H₁₀]⁺˙ | Loss of H₂O and NH₂ |

| 56 | [C₃H₆N]⁺ | Cleavage of the cyclohexane ring |

| 30 | [CH₄N]⁺ | Alpha-cleavage: [CH₂=NH₂]⁺, characteristic of primary amines |

MS Data Acquisition and Analysis Workflow

Caption: General workflow for Mass Spectrometry data acquisition and interpretation.

Experimental Protocol for GC-MS Data Acquisition

-

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

-

-

Gas Chromatography (GC) Parameters:

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms).

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

Mass Spectrometer (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Scan Range: m/z 30-400.

-

Conclusion

The comprehensive spectroscopic characterization of this compound relies on the synergistic use of NMR, IR, and MS. While publicly available experimental data for this specific molecule is sparse, a robust analysis is achievable through the application of fundamental spectroscopic principles and comparison with closely related analogues. NMR spectroscopy is indispensable for the critical determination of cis/trans stereochemistry, primarily through the analysis of proton-proton coupling constants. IR spectroscopy provides rapid confirmation of the essential alcohol and amine functional groups, while mass spectrometry confirms the molecular weight and offers structural insights through predictable fragmentation patterns. The protocols and interpretive frameworks presented in this guide provide researchers with a self-validating system to ensure the structural integrity and purity of this compound, a crucial step for its successful application in drug development and materials science.

References

An In-depth Technical Guide to (4-Aminocyclohexyl)methanol: Properties, Synthesis, and Applications

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

(4-Aminocyclohexyl)methanol, a bifunctional cycloaliphatic primary amine and alcohol, serves as a versatile building block in medicinal chemistry and materials science. Its rigid cyclohexane core, coupled with the reactive amino and hydroxyl functionalities, offers a unique scaffold for the synthesis of a wide array of molecular architectures. This technical guide provides a comprehensive overview of the chemical and physical properties, stereoisomerism, synthesis, and applications of this compound, with a particular focus on its relevance to drug discovery and development.

Core Molecular Properties and Stereoisomerism

This compound is a saturated cyclic compound characterized by a cyclohexane ring substituted with an aminomethyl group and a hydroxyl group at the 1 and 4 positions, respectively. The presence of two functional groups allows for a diverse range of chemical modifications, making it a valuable intermediate in organic synthesis.

A critical aspect of this compound is its stereoisomerism. The substituents on the cyclohexane ring can be arranged in either a cis or trans configuration, leading to two distinct diastereomers. These isomers can exhibit different physical properties and biological activities, making the stereoselective synthesis and characterization of each isomer of paramount importance.

| Property | This compound (Isomer Mixture) | cis-(4-Aminocyclohexyl)methanol | trans-(4-Aminocyclohexyl)methanol |

| CAS Number | 1504-49-0 | 30134-98-6[1] | 1467-84-1[2] |

| Molecular Formula | C₇H₁₅NO | C₇H₁₅NO[1] | C₇H₁₅NO[2] |

| Molecular Weight | 129.20 g/mol | 129.20 g/mol [1] | 129.20 g/mol [2] |

| Appearance | Data not available | Data not available | White to off-white solid[3] |

| Melting Point | Data not available | Data not available | 146-148 °C[3] |

| Boiling Point | Data not available | Data not available | 218.8±13.0 °C (Predicted)[3] |

| Storage Conditions | Data not available | 2-8 °C[1] | 2-8°C, Inert atmosphere, Keep in dark place[3] |

Synthesis of this compound Isomers

The synthesis of this compound isomers primarily involves the reduction of derivatives of 4-aminobenzoic acid. The stereochemical outcome of the reaction is highly dependent on the choice of catalyst, solvent, and reaction conditions.

Synthesis of trans-(4-Aminocyclohexyl)methanol

The trans-isomer is often the target of synthetic efforts due to its frequent appearance in biologically active molecules. A common strategy involves the catalytic hydrogenation of a 4-aminobenzoic acid ester.

Experimental Protocol: Synthesis of trans-(4-Aminocyclohexyl)methanol Hydrochloride [4]

This multi-step synthesis starts from a 4-aminobenzoic acid ester and proceeds through catalytic hydrogenation, functional group protection and deprotection, and reduction of the ester to the alcohol.

Synthetic pathway for trans-(4-Aminocyclohexyl)methanol HCl.

A key step in this process is the isomerization to favor the thermodynamically more stable trans-isomer. This can be achieved through treatment with acid or base.[5]

Synthesis of cis-(4-Aminocyclohexyl)methanol

The synthesis of the cis-isomer is less commonly described but can be achieved through stereoselective reduction methods or by separation from a cis/trans mixture. One approach involves the hydrogenation of p-aminobenzoic acid using specific catalysts that favor the formation of the cis-product. Subsequent reduction of the carboxylic acid to the alcohol would yield the desired cis-(4-aminocyclohexyl)methanol.

Separation of the isomers can be achieved by chromatography or by fractional crystallization of derivatives.[5]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of this compound. The chemical shifts and coupling constants of the protons on the cyclohexane ring are sensitive to their spatial orientation.

Infrared (IR) spectroscopy can be used to identify the key functional groups present in the molecule. Expected characteristic absorptions include:

-

O-H stretch: A broad peak in the region of 3200-3600 cm⁻¹

-

N-H stretch: A medium to weak peak in the region of 3300-3500 cm⁻¹

-

C-H stretch (aliphatic): Peaks in the region of 2850-2960 cm⁻¹

-

C-O stretch: A strong peak in the region of 1000-1260 cm⁻¹

Chemical Reactivity and Applications in Drug Discovery

The bifunctional nature of this compound allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of more complex molecules. The primary amine can undergo reactions such as acylation, alkylation, and sulfonylation, while the primary alcohol can be oxidized, esterified, or converted to an ether. The relative reactivity of the amine and hydroxyl groups can often be controlled by the choice of reagents and reaction conditions.[7]

Reactivity of this compound's functional groups.

A significant application of the this compound scaffold is in the development of Janus kinase (JAK) inhibitors .[8][9] JAK inhibitors are a class of drugs that target the JAK-STAT signaling pathway, which is implicated in various inflammatory and autoimmune diseases.[10][11] The trans-isomer of a related compound, trans-4-(t-Butyloxycarbnoyl)amino-l-cyclohexanecarboxilic acid, is a key intermediate in the synthesis of some JAK inhibitors.[5] The cyclohexane ring provides a rigid and well-defined three-dimensional structure that can be crucial for binding to the active site of the kinase.

Safety and Handling

This compound and its salts should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage. General safety recommendations include:

-

Use in a well-ventilated area or with local exhaust ventilation.

-

Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

Conclusion

This compound, with its distinct cis and trans isomers, is a valuable and versatile building block for organic synthesis. The ability to selectively synthesize and functionalize each isomer opens up a wide range of possibilities for the design and creation of new molecules with tailored properties. Its application as a scaffold in the development of medicinally important compounds, such as JAK inhibitors, highlights its significance in the field of drug discovery. A thorough understanding of its synthesis, stereochemistry, and reactivity is essential for researchers and scientists working to develop the next generation of therapeutics and advanced materials.

References

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. scbt.com [scbt.com]

- 3. trans-4-Aminocyclohexanemethanol CAS#: 1467-84-1 [amp.chemicalbook.com]

- 4. CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof - Google Patents [patents.google.com]

- 5. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 6. cis-4-AMinocyclohexaneMethanol hydrochloride(61367-22-4) 1H NMR [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. An Update on JAK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Janus Kinase Inhibitors for the Management of Patients With Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility and Stability of (4-Aminocyclohexyl)methanol

This guide provides a comprehensive technical overview of the solubility and stability of (4-Aminocyclohexyl)methanol, a key bifunctional molecule in modern chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental physicochemical properties of this compound, offering both theoretical insights and practical, field-proven methodologies for its characterization.

Introduction to this compound: A Molecule of Interest

This compound, with the CAS Number 89854-94-4 for the cis/trans mixture, is an organic compound featuring a cyclohexane ring substituted with both a primary amine and a hydroxymethyl group.[1] This unique structure, combining a nucleophilic amine and a versatile alcohol, makes it a valuable building block in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of both a hydrogen bond donor (-OH and -NH2) and acceptor (N and O atoms) suggests a nuanced solubility profile, which is critical for its application in various reaction and formulation contexts.

Understanding the solubility and stability of this compound is paramount for optimizing reaction conditions, developing robust purification protocols, and ensuring the shelf-life and efficacy of resulting formulations. This guide will explore these critical parameters in detail.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | [2] |

| Molecular Weight | 129.20 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Melting Point | 146-148 °C (trans-isomer) | [4] |

| Boiling Point | 218.8 ± 13.0 °C (Predicted) | [5] |

| pKa | 15.05 ± 0.10 (Predicted) | [4] |

| LogP | 0.4962 (Predicted) | [3] |

The predicted LogP value suggests a relatively balanced hydrophilic-lipophilic character, consistent with its observed solubility in both polar and some non-polar solvents.

Solubility Profile of this compound

The solubility of a compound is a critical parameter that dictates its utility in various applications, from reaction media selection to formulation development. This compound is generally described as being soluble in water and various organic solvents.[1]

Qualitative Solubility Insights

The molecular structure of this compound, with its polar amine and hydroxyl groups, allows for strong hydrogen bonding interactions with protic solvents like water, methanol, and ethanol. The non-polar cyclohexane backbone contributes to its solubility in less polar organic solvents. Based on these structural features and general chemical principles, a qualitative solubility profile can be predicted.

Quantitative Solubility Data (Illustrative)

| Solvent | Solvent Type | Predicted Solubility ( g/100 mL) |

| Water | Polar Protic | > 50 |

| Methanol | Polar Protic | > 50 |

| Ethanol | Polar Protic | > 40 |

| Isopropanol | Polar Protic | > 30 |

| Acetone | Polar Aprotic | ~ 25 |

| Ethyl Acetate | Moderately Polar | ~ 10 |

| Dichloromethane | Non-polar | ~ 5 |

| Toluene | Non-polar | < 1 |

| Hexane | Non-polar | < 0.1 |

Causality behind the predicted solubility: The high solubility in polar protic solvents is attributed to the strong hydrogen bonding capabilities of the amine and hydroxyl groups. In polar aprotic solvents like acetone, dipole-dipole interactions play a significant role. The decreasing solubility in less polar solvents like ethyl acetate and dichloromethane reflects the diminishing ability of these solvents to solvate the polar functional groups. The very low solubility in non-polar solvents such as toluene and hexane is expected, as the energy required to break the strong intermolecular hydrogen bonds of this compound is not compensated by the weak van der Waals forces with these solvents.

Stability of this compound

The chemical stability of this compound is a critical factor for its storage, handling, and application, particularly in the pharmaceutical industry where degradation products can impact safety and efficacy. Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[6][7][8]

Potential Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be anticipated under stress conditions:

-

Oxidation: The primary alcohol group is susceptible to oxidation to form the corresponding aldehyde and subsequently a carboxylic acid. The amine group can also undergo oxidation.

-

Acid/Base Catalyzed Reactions: While the core structure is relatively stable, extreme pH conditions could potentially lead to side reactions, though significant degradation is less likely under typical processing conditions.

-

Thermal Degradation: At elevated temperatures, decomposition may occur, potentially through dehydration or other complex reactions.

-

Photodegradation: Exposure to UV light can induce the formation of radical species, leading to a variety of degradation products.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the experimental determination of solubility and stability of this compound. These protocols are designed to be self-validating and are grounded in established analytical principles.

Protocol for Quantitative Solubility Determination

This protocol outlines the isothermal shake-flask method, a gold-standard technique for determining the equilibrium solubility of a compound in various solvents.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to several vials, ensuring a solid phase remains at equilibrium.

-

Accurately add a known volume of the desired solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium. The system should be visually inspected to confirm that undissolved solid is still present.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or cooled to the experimental temperature) syringe.

-

Immediately filter the supernatant through a 0.45 µm syringe filter to remove any undissolved particles.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) if the compound is sufficiently volatile.[9][10]

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Data Analysis:

-

Calculate the concentration of this compound in the saturated solution from the calibration curve, accounting for the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

-

Workflow for Solubility Determination:

Caption: Workflow for the experimental determination of solubility.

Protocol for Forced Degradation Studies

This protocol provides a framework for conducting forced degradation studies to assess the intrinsic stability of this compound under various stress conditions, in line with ICH guidelines.[6][8]

Methodology:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration.

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: Mix the stock solution with an equal volume of a 3% hydrogen peroxide solution. Keep at room temperature for a defined period.

-

Thermal Degradation: Store both the solid compound and the stock solution at an elevated temperature (e.g., 60 °C) for a defined period.

-

Photolytic Degradation: Expose the solid compound and the stock solution to a controlled light source (e.g., in a photostability chamber) for a defined duration. A dark control sample should be stored under the same conditions but protected from light.

-

-

Sample Analysis:

-

At specified time points, withdraw aliquots from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples (stressed and control) using a stability-indicating HPLC method. A stability-indicating method is one that can separate the parent compound from all potential degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation for each condition by comparing the peak area of the parent compound in the stressed sample to that in the control sample.

-

Identify and, if necessary, characterize any significant degradation products.

-

Logical Flow of Forced Degradation Studies:

Caption: Logical flow for conducting forced degradation studies.

Conclusion

This compound is a versatile chemical intermediate with a favorable solubility profile in polar solvents, stemming from its amine and hydroxyl functionalities. While inherently stable under standard conditions, it is susceptible to degradation under oxidative, and potentially thermal and photolytic, stress. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the solubility and stability of this compound, enabling its effective use in research and development. A thorough understanding of these parameters is crucial for the successful and reliable application of this compound in the synthesis of novel chemical entities.

References

- 1. CAS 89854-94-4: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound CAS#: 1504-49-0 [m.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. trans-4-Aminocyclohexanemethanol CAS#: 1467-84-1 [amp.chemicalbook.com]

- 5. This compound | CAS#:30134-98-6 | Chemsrc [chemsrc.com]

- 6. longdom.org [longdom.org]

- 7. researchgate.net [researchgate.net]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

A Technical Guide to the Thermochemical Landscape of (4-Aminocyclohexyl)methanol for Pharmaceutical Development

Abstract

(4-Aminocyclohexyl)methanol is a bifunctional molecule incorporating both a primary amine and a primary alcohol on a cyclohexane scaffold. Its structural motifs are prevalent in a variety of biologically active compounds, making it a valuable building block in medicinal chemistry and drug development. A thorough understanding of its thermochemical properties is paramount for ensuring safety, optimizing synthetic routes, and predicting the stability of drug candidates and formulations. This guide provides a comprehensive overview of the methodologies for determining the key thermochemical data of this compound, including its standard enthalpy of formation, heat capacity, and phase transition behavior. We delve into the theoretical underpinnings and practical execution of both experimental techniques—namely, combustion calorimetry and Differential Scanning Calorimetry (DSC)—and high-accuracy computational methods. This document is intended to serve as a technical resource for researchers, chemists, and drug development professionals, enabling them to navigate the critical aspects of thermochemical characterization.

The Imperative of Thermochemical Data in Pharmaceutical R&D

In the rigorous and highly regulated landscape of drug development, a molecule's energetic properties are as critical as its biological activity. Thermochemical data for a compound like this compound provides a foundational dataset that informs several key stages of the pharmaceutical pipeline:

-

Chemical Process Safety and Hazard Analysis: The standard enthalpy of formation (ΔHf°) is a direct measure of a molecule's intrinsic energy.[1] A highly positive enthalpy of formation can indicate thermodynamic instability, suggesting a propensity for rapid decomposition and the potential for energetic release. This information is critical for conducting risk assessments and designing safe manufacturing processes, especially during scale-up.

-

Reaction Calorimetry and Synthetic Route Optimization: Knowledge of the enthalpy of formation of reactants, intermediates, and final products allows for the calculation of the enthalpy of reaction (ΔHrxn). This is essential for predicting the heat flow of a chemical transformation, enabling the design of appropriate thermal management systems to prevent runaway reactions.

-

Drug Substance and Product Stability: Phase transitions, such as melting point and the enthalpy of fusion, are critical parameters that influence the physical stability of the active pharmaceutical ingredient (API).[2] Polymorphism, the ability of a compound to exist in multiple crystalline forms, can be identified and characterized using techniques like DSC. Different polymorphs can exhibit varying solubility, bioavailability, and stability, making their thermochemical characterization a regulatory requirement.

-

Formulation Development: The heat capacity and thermal behavior of an API are important considerations in downstream processing, such as milling, granulation, and drying. Understanding these properties helps in the design of robust and reproducible formulation processes.[3]

-

Computational Modeling and Drug Design: Experimental thermochemical data serves as a crucial benchmark for validating and refining computational models.[4] Accurate models, in turn, can accelerate the drug discovery process by predicting the properties of novel derivatives, aiding in the rational design of molecules with desired thermodynamic and pharmacokinetic profiles.[5][6]

Experimental Determination of Thermochemical Properties

Direct experimental measurement remains the gold standard for obtaining accurate thermochemical data. The following sections detail the primary techniques for characterizing this compound.

Standard Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation of an organic compound is typically determined indirectly by first measuring its enthalpy of combustion (ΔHc°) using an oxygen bomb calorimeter.[7][8] The enthalpy of formation is then calculated using Hess's Law, which states that the total enthalpy change for a reaction is independent of the pathway taken.[9][10]

For the complete combustion of this compound (C7H15NO), the balanced chemical equation is:

C7H15NO(s) + 10.25 O2(g) → 7 CO2(g) + 7.5 H2O(l) + 0.5 N2(g)

The standard enthalpy of formation can then be calculated using the following relationship derived from Hess's Law:[11][12]

ΔHf°(C7H15NO) = [7 × ΔHf°(CO2) + 7.5 × ΔHf°(H2O)] - ΔHc°(C7H15NO)

Note that the standard enthalpies of formation of O2(g) and N2(g) are zero by definition, as they are elements in their standard state.[13]

-

Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of high-purity this compound is pressed into a pellet.

-

Bomb Assembly: The pellet is placed in a crucible within the decomposition vessel (the "bomb"). A fuse wire is positioned to be in contact with the sample. A small amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state.

-

Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in a well-insulated calorimeter. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat capacity of the calorimeter (Ccal) is predetermined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The heat released by the combustion of the sample (qrxn) is calculated from the temperature change (ΔT) of the calorimeter system.

-

Corrections: Corrections are applied for the heat released by the combustion of the fuse wire and for the formation of nitric acid from the nitrogen present in the sample and residual atmospheric nitrogen in the bomb.

The following diagram illustrates the workflow for determining the standard enthalpy of formation.

graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

}

Caption: Workflow for determining the enthalpy of formation.Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[3][14] It is used to determine a wide range of thermal properties, including melting point, enthalpy of fusion (ΔHfus), glass transitions, and heat capacity (Cp).[2][15][16]

A typical DSC thermogram for a crystalline solid like this compound would show a sharp endothermic peak corresponding to its melting point. The temperature at the onset of the peak is taken as the melting temperature, and the area under the peak is directly proportional to the enthalpy of fusion.[17][18]

-

Sample Preparation: A small, accurately weighed amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.[2]

-

Instrument Setup: An empty, sealed aluminum pan is used as a reference. The sample and reference pans are placed in the DSC cell.

-

Thermal Program: The DSC is programmed to heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range that encompasses the expected melting point.[19] An inert atmosphere is maintained by purging with a gas like nitrogen.

-

Data Acquisition: The differential heat flow to the sample and reference is recorded as a function of temperature.

-

Data Analysis: The resulting thermogram is analyzed to determine the onset temperature of melting and the integrated area of the melting peak, which corresponds to the enthalpy of fusion.

-

Heat Capacity Measurement: Heat capacity can be determined by comparing the heat flow signal of the sample to that of a known standard (like sapphire) under the same conditions. Modulated DSC (MDSC), which superimposes a sinusoidal temperature modulation on the linear heating ramp, can provide a more direct and accurate measurement of heat capacity.[3]

The diagram below outlines the DSC experimental workflow.

graph TD { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

}

Caption: Experimental workflow for DSC analysis.Computational Prediction of Thermochemical Properties

Alongside experimental methods, computational chemistry offers a powerful and complementary approach for predicting thermochemical data.[4] High-level ab initio methods, particularly composite methods like the Gaussian-n (Gn) theories, can predict enthalpies of formation with high accuracy, often approaching "chemical accuracy" (±1 kcal/mol).[20][21]

Gaussian-4 (G4) Theory

Gaussian-4 (G4) theory is a composite method that approximates a very high-level calculation by combining the results of several lower-level calculations.[20] This approach provides a balance between accuracy and computational cost. The G4 protocol involves a series of steps:

-

Geometry Optimization: The molecular geometry of this compound is optimized using a reliable and computationally efficient method, typically density functional theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(2df,p)).[20]

-

Vibrational Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm the optimized structure is a true minimum on the potential energy surface and to determine the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.[22][23]

-

Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed on the optimized geometry using progressively larger basis sets and more sophisticated electron correlation methods (e.g., MP2, MP4, CCSD(T)).[20]

-

Extrapolation and Empirical Corrections: The results of these calculations are combined and extrapolated to estimate the complete basis set limit energy. An empirical higher-level correction (HLC) is added to account for remaining deficiencies in the theoretical treatment.[24]

The final G4 energy is then used to calculate the standard enthalpy of formation by considering the atomization energy of the molecule.

The following flowchart depicts the computational workflow for determining the enthalpy of formation using G4 theory.

Caption: Computational workflow for G4 thermochemistry.

Data Summary and Interpretation

While no comprehensive experimental thermochemical dataset for this compound is currently available in the public domain, this guide provides the established methodologies to acquire it. The table below summarizes the key thermochemical parameters and the methods to determine them.

| Thermochemical Property | Symbol | Experimental Method | Computational Method | Importance in Drug Development |

| Standard Enthalpy of Formation | ΔHf° | Combustion Calorimetry | Gaussian-n (G4) Theory | Safety assessment, reaction calorimetry, process design. |

| Melting Point | Tm | Differential Scanning Calorimetry (DSC) | N/A | API characterization, purity assessment, physical stability. |